molecular formula C13H8ClF3S B7995664 1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995664
M. Wt: 288.72 g/mol
InChI Key: XNFHQEMOQQCEHR-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a central benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a sulfanylmethyl group at the 5-position. The sulfanylmethyl moiety is further substituted with a 3-chloro-4-fluorophenyl ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Structural characterization of such compounds often employs X-ray crystallography, as referenced in SHELX and ORTEP-III methodologies .

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-12-6-11(1-2-13(12)17)18-7-8-3-9(15)5-10(16)4-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFHQEMOQQCEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC2=CC(=CC(=C2)F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves the use of halogenated benzene derivatives and thiol compounds. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a thiol compound under basic conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the sulfur atom to a thiol group.

    Substitution: The halogen atoms (fluorine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives and dehalogenated products.

    Substitution: Various substituted benzene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the sulfur moiety can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

A key analog is its positional isomer, 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (), where the chloro and fluoro substituents on the phenyl ring are transposed. This subtle difference alters:

  • Steric interactions : The spatial arrangement of substituents may influence binding in biological systems or coordination in metal complexes.
Property Target Compound Positional Isomer ()
Substituent Positions 3-Cl, 4-F on phenyl 4-Cl, 3-F on phenyl
Molecular Formula C₁₃H₈ClF₃S C₁₃H₈ClF₃S
Electronic Effect Stronger σ-electron withdrawal Moderate π-electron withdrawal

Triazole-Containing Analog: 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

This compound () replaces the benzene core with a 1,2,4-triazole ring, introducing nitrogen heteroatoms and a trifluoromethyl group. Key differences include:

  • Heterocyclic Core : The triazole ring enhances hydrogen-bonding capacity, which is critical in enzyme inhibition (e.g., kinase or PDE targets).
Property Target Compound Triazole Analog ()
Core Structure Benzene 1,2,4-Triazole
Key Substituent 3-Cl-4-F-phenyl CF₃-benzyl
Molecular Weight ~284.6 g/mol ~439.9 g/mol

Hexachlorobiphenyl Derivatives

lists chlorinated biphenyls like 2,4,5,3',4',5'-Hexachlorobiphenyl , which share halogenated aromatic systems but lack sulfur-based linkages. These compounds are historically significant as environmental pollutants (e.g., PCBs) but differ in:

  • Toxicity Profile : Sulfanylmethyl groups in the target compound may reduce bioaccumulation compared to fully chlorinated biphenyls.
  • Applications : The target compound’s fluorinated structure is more likely tailored for medicinal chemistry, whereas hexachlorobiphenyls are industrial chemicals .

Biological Activity

1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound with significant biological activity. Its unique structure, characterized by the presence of difluoromethyl and chlorofluorophenyl substituents, positions it as a compound of interest in medicinal chemistry and various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClF2S, with a molecular weight of approximately 256.72 g/mol. The compound features a benzene ring substituted with difluoro and sulfanylmethyl groups, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H9ClF2S
Molecular Weight256.72 g/mol
IUPAC NameThis compound
CAS NumberNot available

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of halogen atoms (fluorine and chlorine) enhances its lipophilicity, facilitating membrane permeability and interaction with cellular receptors and enzymes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Case Studies and Research Findings

  • Anticancer Activity: Research indicates that compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies on related structures have demonstrated cytotoxic effects against breast and lung cancer cells.
  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the chlorofluorophenyl group is thought to enhance its antimicrobial efficacy.
  • Neuroprotective Effects: Some derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds suggests potential therapeutic applications in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be informative.

Compound NameBiological ActivityReference Source
3-Chloro-4-fluorophenylsulfanylmethylbenzeneAnticancer activity
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamideAntimicrobial properties
(3-Chloro-4-fluorophenyl)-[3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-b]pyrimidin)]Neuroprotective effects

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